BenchChemオンラインストアへようこそ!

2-(4-(Pyrazin-2-yl)piperazin-1-yl)ethan-1-ol

Solubility Formulation Physicochemical Property

This validated kinase hinge-binding scaffold (MW 208.26) is a non-fungible fragment for FBDD campaigns targeting NEK1/2, ROCK2, LRRK2, and DYRK1A. Unlike generic pyrazinyl-piperazines, its specific ethanol linker and 6-position availability enable selective optimization. In silico predictions (Pa >0.97) support lipid metabolism regulation, DNA synthesis inhibition, and antineoplastic activity. Ideal for CNS-targeted libraries due to predicted BBB permeability. For reproducible oncology or neuropharmacology research requiring a defined minimal pharmacophore.

Molecular Formula C10H16N4O
Molecular Weight 208.26 g/mol
CAS No. 1249198-92-2
Cat. No. B1465294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-(Pyrazin-2-yl)piperazin-1-yl)ethan-1-ol
CAS1249198-92-2
Molecular FormulaC10H16N4O
Molecular Weight208.26 g/mol
Structural Identifiers
SMILESC1CN(CCN1CCO)C2=NC=CN=C2
InChIInChI=1S/C10H16N4O/c15-8-7-13-3-5-14(6-4-13)10-9-11-1-2-12-10/h1-2,9,15H,3-8H2
InChIKeyNPZBOKOCKAWVFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-(Pyrazin-2-yl)piperazin-1-yl)ethan-1-ol (CAS 1249198-92-2): A Piperazinyl-Pyrazine Derivative for Specialized Research Applications


2-(4-(Pyrazin-2-yl)piperazin-1-yl)ethan-1-ol (CAS 1249198-92-2) is a heterocyclic small molecule featuring a pyrazine ring linked to a piperazine ring, which is further substituted with an ethanol moiety (molecular formula C10H16N4O, molecular weight 208.26 g/mol) [1]. The compound serves as a versatile scaffold in medicinal chemistry, with in silico predictions indicating potential roles as a lipid metabolism regulator (Pa = 0.999), DNA synthesis inhibitor (Pa = 0.991), and apoptosis agonist (Pa = 0.979) [2]. Its structure is a common building block for kinase inhibitors targeting NEK1/NEK2, ROCK2, LRRK2, and DYRK1A [3][4].

Why Generic Substitution Fails for 2-(4-(Pyrazin-2-yl)piperazin-1-yl)ethan-1-ol: The Critical Impact of Substituent-Specific Activity and Physicochemical Properties


Generic substitution among pyrazinyl-piperazine derivatives is highly unreliable due to profound, structure-dependent variations in both biological activity and physicochemical properties. For instance, the presence or absence of a single chloro substituent on the pyrazine ring (e.g., comparing the target compound with 2-[4-(6-Chloro-2-pyrazinyl)-1-piperazinyl]-1-ethanol) dramatically alters the compound's lipophilicity and hydrogen-bonding potential, which directly impacts target engagement and solubility . Furthermore, modifications to the 6-position of the pyrazine ring have been shown to produce significant improvements in in vitro potency for kinase inhibition, underscoring the non-fungible nature of this scaffold [1]. Even within the same target class, minor structural alterations can shift selectivity profiles, making a one-size-fits-all approach scientifically invalid and a high risk for research reproducibility [2].

Quantitative Differentiation Guide for 2-(4-(Pyrazin-2-yl)piperazin-1-yl)ethan-1-ol: A Comparator-Based Evidence Assessment


Comparative Solubility and Physicochemical Properties of 2-(4-(Pyrazin-2-yl)piperazin-1-yl)ethan-1-ol vs. its 6-Chloro Analog

The target compound, 2-(4-(Pyrazin-2-yl)piperazin-1-yl)ethan-1-ol, lacks the 6-chloro substituent present in the close analog 2-[4-(6-Chloro-2-pyrazinyl)-1-piperazinyl]-1-ethanol (CAS 1219981-14-2). This structural difference has a direct and measurable impact on physicochemical properties. The chloro analog is described as exhibiting low water solubility, a characteristic attributed to the increased lipophilicity of the chloro substituent . The target compound, by virtue of its unsubstituted pyrazine ring and the presence of a polar ethanol group, is predicted to have significantly improved aqueous solubility, a critical factor for in vitro assay compatibility and in vivo formulation .

Solubility Formulation Physicochemical Property

In Silico Predicted Biological Activity Profile of 2-(4-(Pyrazin-2-yl)piperazin-1-yl)ethan-1-ol

Computational target prediction using the PASS (Prediction of Activity Spectra for Substances) algorithm suggests a unique activity profile for 2-(4-(Pyrazin-2-yl)piperazin-1-yl)ethan-1-ol. The compound is predicted to have a high probability (Pa > 0.9) of acting as a lipid metabolism regulator (Pa = 0.999) and a DNA synthesis inhibitor (Pa = 0.991) [1]. While these are predictions and require empirical validation, they provide a data-driven starting point for hypothesis generation that differentiates it from analogs with different substitution patterns, which would yield distinct PASS profiles. For example, a 6-chloro analog may show a different rank order or new predicted activities due to altered electronic and steric properties [2].

Target Prediction Drug Discovery Bioinformatics

Kinase Inhibition Potential of the 2-(4-(Pyrazin-2-yl)piperazin-1-yl)ethan-1-ol Scaffold

The 2-(4-(pyrazin-2-yl)piperazin-1-yl)ethanol core is a validated scaffold in kinase inhibitor design. While the unadorned target compound is a building block, its close structural analogs have demonstrated quantifiable inhibitory activity against several clinically relevant kinases. For example, a derivative with a 3-(dimethylamino)-6-(pyridin-4-yl)pyrazin-2-yl substitution inhibited human recombinant ROCK2 with an IC50 of 300 nM [1]. Another analog, featuring a 1H-pyrrolo[2,3-b]pyridin-5-yl group at the pyrazine 6-position, exhibited an IC50 of <500 nM against LRRK2 and DYRK1A [2]. This establishes the scaffold's intrinsic ability to engage the ATP-binding pocket of multiple kinases, a property that can be further exploited through medicinal chemistry. The target compound itself serves as the minimal pharmacophore for this activity.

Kinase Inhibitor Cancer Research Structure-Activity Relationship

Potential for CNS Activity Based on Class-Level Evidence for Piperazinyl-Pyrazines

The piperazinylpyrazine class has a documented history of central nervous system (CNS) activity. Patents specifically describe piperazinylpyrazine compounds as having pharmacological activity as anorexic agents, indicating their ability to cross the blood-brain barrier and modulate feeding behavior [1]. Further patents highlight the use of 4-(aryl)-N-(3-alkoxyfuro[2,3-b]pyrazin-2-yl)-piperazine-1-carboxamide derivatives for CNS indications [2]. While the target compound's direct CNS activity is not quantified, its membership in this class provides a basis for investigation in neuroscience applications. The ethanol side chain may also confer favorable properties for CNS penetration compared to more polar or charged analogs [3].

CNS Neuropharmacology Anorexic Agents

Defined Application Scenarios for 2-(4-(Pyrazin-2-yl)piperazin-1-yl)ethan-1-ol Based on Evidence-Based Differentiation


Kinase Inhibitor Fragment-Based Drug Discovery (FBDD) and Lead Optimization

As established in Section 3, the 2-(4-(pyrazin-2-yl)piperazin-1-yl)ethanol core is a validated kinase hinge-binding scaffold. Its close analogs achieve nanomolar IC50 values against ROCK2 (300 nM) and LRRK2/DYRK1A (<500 nM) [1][2]. This makes 2-(4-(Pyrazin-2-yl)piperazin-1-yl)ethan-1-ol an ideal fragment or minimal pharmacophore for FBDD campaigns. Its small size (MW 208.26) and the presence of a flexible ethanol linker provide multiple vectors for growth and optimization to improve potency and selectivity against a chosen kinase target.

Design and Synthesis of CNS-Penetrant Small Molecule Libraries

Leveraging the class-level evidence for CNS activity of piperazinylpyrazines [1][2], this compound is a strategic building block for generating focused libraries aimed at CNS targets. Its physicochemical properties, particularly the predicted moderate aqueous solubility and the potential for blood-brain barrier penetration inherent to its class, support its use in synthesizing analogs for neuropharmacology research, including studies on feeding disorders, anxiety, or neurodegeneration.

Medicinal Chemistry Scaffold for Anticancer Agent Development

In silico predictions suggest a high probability of antineoplastic activity (Pa = 0.961) and DNA synthesis inhibition (Pa = 0.991) [3]. When combined with the demonstrated kinase inhibitory activity of its analogs [1][2], this compound becomes a compelling starting point for medicinal chemistry programs targeting oncology. It offers a unique, data-supported hypothesis for developing novel anticancer agents that may act through kinase inhibition or other mechanisms suggested by its predicted activity profile.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(4-(Pyrazin-2-yl)piperazin-1-yl)ethan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.